molecular formula C21H17BrN2O2 B3839382 N'-(4-bromobenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide

N'-(4-bromobenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide

Cat. No. B3839382
M. Wt: 409.3 g/mol
InChI Key: KTDJOZBYRUMYLT-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromobenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide, also known as BBAAH, is a chemical compound that has gained attention due to its potential applications in scientific research. This compound belongs to the class of hydrazones, which are known for their diverse biological activities. BBAAH has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of N'-(4-bromobenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide is not fully understood, but it is believed to act through multiple pathways. N'-(4-bromobenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide has been shown to inhibit the activity of various enzymes and proteins involved in cancer cell proliferation, inflammation, and diabetes. It also has been shown to induce apoptosis, or programmed cell death, in cancer cells. N'-(4-bromobenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide has been shown to interact with metal ions, which may contribute to its biological activities.
Biochemical and Physiological Effects:
N'-(4-bromobenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines and oxidative stress markers in animal models of inflammation. N'-(4-bromobenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide has also been shown to reduce blood glucose levels and improve insulin sensitivity in animal models of diabetes. In addition, N'-(4-bromobenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of N'-(4-bromobenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide is its ease of synthesis and high yield. N'-(4-bromobenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide has also been shown to have low toxicity, making it a promising candidate for further research. However, one limitation of N'-(4-bromobenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide is its poor solubility in water, which may limit its use in certain applications. In addition, more research is needed to fully understand the mechanism of action of N'-(4-bromobenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide and its potential side effects.

Future Directions

There are several future directions for research on N'-(4-bromobenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine the efficacy of N'-(4-bromobenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide in different types of cancer and to understand its mechanism of action. Another area of interest is its potential as an anti-inflammatory and anti-diabetic agent. More research is needed to determine the optimal dose and duration of treatment for these applications. In addition, N'-(4-bromobenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide has shown promise as a fluorescent probe for the detection of metal ions, and further research may lead to the development of new diagnostic tools.

Scientific Research Applications

N'-(4-bromobenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide has shown promising results in various scientific research applications. It has been studied for its potential applications as an anti-cancer agent, anti-inflammatory agent, and anti-diabetic agent. N'-(4-bromobenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide has also been shown to have antimicrobial and antioxidant properties. In addition, N'-(4-bromobenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide has been used as a fluorescent probe for the detection of metal ions and as a catalyst for organic transformations.

properties

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-2-hydroxy-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O2/c22-19-13-11-16(12-14-19)15-23-24-20(25)21(26,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15,26H,(H,24,25)/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDJOZBYRUMYLT-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN=CC3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N/N=C/C3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(4-bromophenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(4-bromobenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide
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N'-(4-bromobenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide
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N'-(4-bromobenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide
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N'-(4-bromobenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide
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N'-(4-bromobenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide
Reactant of Route 6
N'-(4-bromobenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide

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